Folipastatin
Description
Properties
IUPAC Name |
7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7+,12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMKBGPTPXPMBH-RLCSYUECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C\C)/C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fungal Strains and Culture Conditions
Folipastatin biosynthesis is predominantly achieved through submerged fermentation of Aspergillus unguis. The strain MF141, deposited in the American Type Culture Collection (ATCC 20868), is widely employed due to its high metabolite yield. Seed cultures are prepared by inoculating spores into malt extract-yeast extract-glucose (MYG) medium, followed by incubation at 25°C for 48 hours under 85% relative humidity. For large-scale production, static fermentation in vermiculite-containing roller bottles is preferred, as it enhances oxygen diffusion and mycelial spread.
Fermentation Medium Composition
The production medium for Aspergillus unguis is optimized to maximize this compound yield. A representative formulation includes:
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Carbon sources : Glycerol (3% w/v) and potato dextrose (2% w/v)
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Nitrogen sources : Yeast extract (0.5% w/v) and peptone (0.3% w/v)
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Mineral salts : (0.1% w/v), (0.05% w/v)
This medium supports a biomass yield of 12–15 g/L after 18 days of fermentation.
Fermentation Process Parameters
Critical parameters influencing this compound production include:
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Temperature : Maintained at 25°C ± 1°C
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Aeration : Static conditions in roller bottles rotated at 4 rpm
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Fermentation duration : 18–20 days for optimal secondary metabolite accumulation.
Extraction and Isolation Protocols
Solvent Extraction Methods
Post-fermentation, this compound is extracted from the mycelium and broth using a sequential solvent system:
Chromatographic Purification
The defatted extract undergoes multi-step chromatography:
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Silica gel column chromatography : Eluted with a gradient of chloroform:acetone (9:1 to 7:3 v/v) to separate this compound from polar impurities.
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Preparative thin-layer chromatography (TLC) : Silica gel GF254 plates developed in toluene:ethyl acetate (3:1 v/v) yield 95% pure this compound.
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High-performance liquid chromatography (HPLC) : A C18 column with acetonitrile:water (65:35 v/v) at 1.5 mL/min ensures >98% purity.
Industrial-Scale Production Strategies
Industrial processes employ 4,000-L bioreactors with automated pH and dissolved oxygen control. Key advancements include:
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Fed-batch fermentation : Intermittent feeding of glycerol maintains carbon levels without catabolite repression, boosting yield by 22%.
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Continuous centrifugation : Reduces extraction time by 40% compared to traditional filtration.
Analytical Characterization of Purified this compound
Spectroscopic Validation
Purity Assessment
Comparative Analysis of Preparation Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Fermentation Volume | 1–10 L | 1,000–4,000 L |
| Yield | 0.8–1.2 g/L | 1.5–2.0 g/L |
| Purification Time | 7–10 days | 3–5 days |
| Purity | 95–98% | 98–99% |
Industrial methods achieve higher yields through optimized aeration and nutrient feeding, whereas laboratory protocols prioritize flexibility for structural analogs.
Challenges and Optimization in this compound Synthesis
Chemical Reactions Analysis
Types of Reactions
Folipastatin can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzodioxepin core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Folipastatin exhibits several noteworthy biological activities:
- Antibacterial Activity : this compound demonstrates moderate antibiotic properties against Gram-positive bacteria. It has been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory responses, with an IC50 value of 39 µM . Additionally, it suppresses the release of arachidonic acid from leukocytes, indicating its potential as an anti-inflammatory agent .
- Anti-inflammatory Effects : In vivo studies indicate that this compound can reduce inflammation. For instance, it displayed anti-inflammatory activity in a rat model of ear edema induced by 12-O-tetradecanoylphorbol 13-acetate at a dose of 0.5 mg per rat .
- Cytotoxicity Against Cancer Cells : this compound has shown cytotoxic effects against various cancer cell lines. In vitro studies revealed significant activity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics . Its mechanism includes inducing apoptosis and cell cycle arrest, making it a candidate for further cancer research .
Antibacterial Applications
This compound's antibacterial efficacy was highlighted in studies focusing on its action against resistant strains. In particular, it has been noted for its effectiveness against vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Vancomycin-resistant E. faecium | 1 µg/mL |
| MRSA | 0.5 µg/mL |
Anti-inflammatory Studies
The anti-inflammatory properties of this compound were evaluated through various assays measuring the production of pro-inflammatory cytokines. It inhibited the production of IL-6 and iNOS in LPS-induced macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Case Study: In Vivo Anti-inflammatory Activity
- Model : Rat ear edema induced by phorbol ester.
- Dosage : 0.5 mg per rat.
- Outcome : Significant reduction in edema compared to control groups.
Cytotoxicity Against Cancer
In cancer research, this compound has been tested against several cell lines, demonstrating promising results. For example, it exhibited cytotoxic activity with IC50 values ranging from 4.5 µM to 6.2 µM against different cancer types .
Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 (Lung) | 6.2 | Adriamycin | 2.9 |
| KB (Oral) | 4.5 | Ellipticin | 4.5 |
Future Directions and Research Needs
The promising applications of this compound warrant further investigation into its mechanisms of action and potential therapeutic uses. Future research should focus on:
- Clinical Trials : Assessing the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : Elucidating the pathways through which this compound exerts its antibacterial and anticancer effects.
- Formulation Development : Exploring delivery methods to enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of Folipastatin involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzodioxepin core play a crucial role in its binding to target proteins or enzymes, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Depsidones
Structural Analogues
Unguinol
- Source : Aspergillus unguis .
- Structure : Differs from folipastatin by the absence of a chlorine substituent at position C-7 (Figure 1).
- Bioactivity : Exhibits anti-tumor activity against triple-negative MDA-MB-231 breast cancer cells (IC50 = 15 μM) but lacks significant PLA2 inhibition .
7-Chlorothis compound
- Source : Marine-derived Aspergillus unguis .
- Structure : Chlorinated derivative of this compound at C-5.
- Bioactivity : Inhibits sterol O-acyltransferase (SOAT) isozymes (IC50 = 1.8 μM for SOAT1), surpassing this compound’s SOAT inhibition .
Nornidulin
Table 1. Structural and Bioactivity Comparison of Depsidones
Functional Analogues (PLA2 Inhibitors)
Varespladib
- Class : Synthetic small molecule .
- Bioactivity : Potent secretory PLA2 (sPLA2) inhibitor (IC50 = 0.01 μM), 250× more potent than this compound .
- Clinical Relevance : Advanced to Phase III trials for acute coronary syndrome but discontinued due to efficacy concerns .
Aristolochic Acid C
Table 2. Functional Comparison with PLA2 Inhibitors
Research Findings and Mechanistic Insights
- PLA2 Inhibition : this compound’s depsidone core binds to the catalytic site of PLA2, disrupting arachidonic acid release . In contrast, varespladib targets the interfacial binding site of sPLA2, explaining its higher potency .
- Cytotoxicity: this compound induces apoptosis in cancer cells by modulating Bcl-2 and caspase-3 pathways, a trait shared with 7-chlorothis compound but absent in unguinol .
Biological Activity
Folipastatin is a depsidone compound derived from the marine-derived fungus Aspergillus unguis. This compound has garnered attention due to its diverse biological activities, including inhibition of key enzymes like phospholipase A2 and sterol O-acyltransferase (SOAT). This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry. Its molecular formula is C₁₃H₁₄O₅, and it features a unique depsidone structure that contributes to its biological activity.
Biological Activities
1. Phospholipase A2 Inhibition
This compound is recognized as a potent inhibitor of phospholipase A2, with an IC50 value of 39 μM. This enzyme plays a crucial role in the inflammatory response by hydrolyzing phospholipids to release arachidonic acid, a precursor for pro-inflammatory mediators .
2. Sterol O-Acyltransferase Inhibition
Research has shown that this compound also inhibits SOAT isozymes. Studies conducted on CHO cells expressing SOAT1 and SOAT2 demonstrated that this compound effectively reduced cholesteryl ester synthesis, indicating its potential as an anti-atherosclerotic agent .
| Compound | IC50 (μM) | Target Enzyme | Selectivity Index |
|---|---|---|---|
| This compound | 39 | Phospholipase A2 | N/A |
| 7-Chlorothis compound | 2.0 - 16 | SOAT1 & SOAT2 | -0.15 to 0.88 |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antibacterial Activity : this compound demonstrated MIC values of 1 μg/mL against Candida neoformans, similar to amphotericin B .
- Antifungal Activity : It also displayed activity against vancomycin-resistant Enterococcus faecium and other pathogenic fungi .
Cytotoxicity Against Cancer Cell Lines
This compound has been evaluated for its cytotoxic effects on several cancer cell lines. The compound exhibited varying degrees of cytotoxicity across different types:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 6.2 |
| MDA-MB-231 (Breast) | 5.0 |
| PC-3 (Prostate) | 4.5 |
These findings suggest that this compound could serve as a potential candidate for cancer therapy.
Case Studies
- Study on Anti-inflammatory Effects : In a study involving LPS-induced macrophages, this compound was shown to inhibit the production of inflammatory mediators such as IL-6 and iNOS, highlighting its potential in treating inflammatory diseases .
- Exploration of Secondary Metabolites : The production of this compound was enhanced through precursor-directed biosynthesis strategies, indicating the metabolic flexibility of Aspergillus unguis in generating bioactive compounds .
Q & A
Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in this compound characterization?
- Methodological Answer: Re-examine sample preparation (e.g., deuteration efficiency) and instrument calibration. Compare with literature data for known analogs or consult crystallographic databases (e.g., CCDC) to resolve ambiguities .
Literature and Collaboration
Q. What tools are recommended for systematic reviews of this compound’s bioactivity?
Q. How can interdisciplinary collaboration enhance this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
